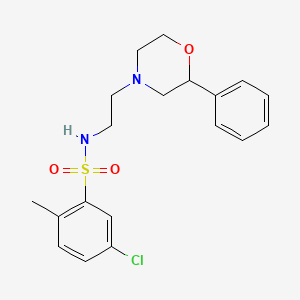
4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid
説明
The compound "4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the bromo substituent and the cyclopropyl group suggests that this compound could be of interest in the field of medicinal chemistry due to the potential for varied biological activity .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the construction of the pyrazole ring followed by functionalization at various positions on the ring. While the papers provided do not directly describe the synthesis of this compound, they do offer insights into related synthetic methods. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves nucleophilic substitution and bromination steps, which could be analogous to the synthesis of the compound . Additionally, the formation of cyclopropane derivatives from bromo-acrylic acid derivatives, as described in the synthesis of cyclopropane lactones, could provide a method for introducing the cyclopropyl group into the pyrazole ring .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, NMR, and IR spectroscopy. The crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined and showed the presence of intramolecular hydrogen bonding and π-π stacking interactions . These structural features could also be relevant to the this compound, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . The presence of a bromo substituent in the compound of interest suggests that it could participate in similar reactions, potentially allowing for further functionalization. The reactivity of the cyclopropyl group could also be explored through Michael initiated ring closure reactions, as demonstrated in the formation of cyclopropanes and five-membered heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like bromo, cyclopropyl, and methyl groups can significantly alter these properties. For example, the crystal structures of two 4-bromopyrazole derivatives revealed intermolecular hydrogen bonding and weak C-H…Br contacts, which could affect the compound's melting point and solubility . Additionally, the crystal and molecular structures of triazole derivatives with a cyclopropyl group showed supramolecular chain formation through hydrogen bonding, which could be indicative of the solid-state properties of the compound .
科学的研究の応用
Synthesis Methods
Research has explored the synthesis of related pyrazole compounds, highlighting methodologies that could be applicable to or inspired by the synthesis of "4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid." For instance, the synthesis of 3-amino-4-nitropyrazoles through the reaction of 3-bromo-1,5-dimethyl-4-nitropyrazole in the presence of a copper catalyst showcases a method that might be relevant for structurally similar compounds (Perevalov et al., 1983). Additionally, the preparation of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles via palladium-mediated α-arylation and Suzuki coupling points to flexible synthesis routes for pyrazole derivatives (Havel et al., 2018).
Structural and Mechanistic StudiesThe study of regioselective halo- and carbodesilylation in pyrazole compounds provides insights into the regiospecific reactions and structural modifications of pyrazole derivatives (Effenberger & Krebs, 1984). This knowledge is crucial for understanding the chemical behavior and potential modifications of "this compound."
Application in Drug Development
Several studies highlight the potential of pyrazole derivatives in the development of new therapeutic agents. For example, the synthesis and testing of sodium channel blocking 3-aminopyrroles, which share structural similarities with pyrazole compounds, indicate their considerable activity as anticonvulsants (Unverferth et al., 1998). Similarly, the inhibitory effects of cyclopropylcarboxylic acids and esters incorporating bromophenol moieties on carbonic anhydrase enzyme suggest the biochemical relevance of cyclopropyl and bromophenol groups in medicinal chemistry (Boztaş et al., 2015).
Multicomponent Cyclocondensation Reactions
The multicomponent reactions involving aminoazoles, arylpyruvic acids, and aldehydes leading to pyrazolopyridines and related products demonstrate the complexity and versatility of pyrazole chemistry. Such reactions provide a framework for synthesizing diverse pyrazole-based compounds with potential applications in various fields (Chebanov et al., 2007).
将来の方向性
The future directions for “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in medicinal chemistry .
特性
IUPAC Name |
4-bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11-7(8(12)13)5(9)6(10-11)4-2-3-4/h4H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZFGJPKBSGNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2CC2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

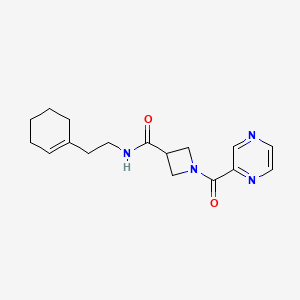
![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)


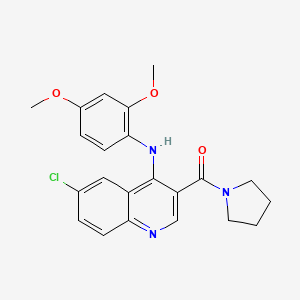
![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2530651.png)

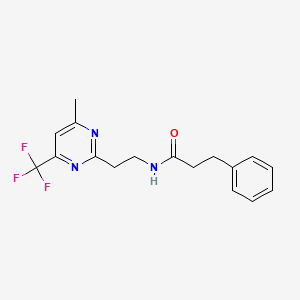
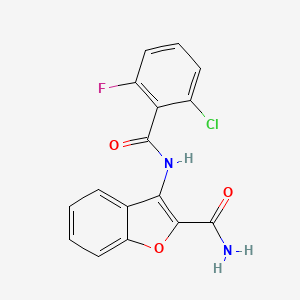

![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)

![N-[1-(4-Fluorophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2530663.png)
